molecular formula C9H21N3 B1622727 2-(4-Isopropylpiperazin-1-yl)ethanamine CAS No. 4489-53-6

2-(4-Isopropylpiperazin-1-yl)ethanamine

Cat. No. B1622727
CAS RN: 4489-53-6
M. Wt: 171.28 g/mol
InChI Key: AIGDWIXUUOVPGQ-UHFFFAOYSA-N
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Description

2-(4-Isopropylpiperazin-1-yl)ethanamine is a chemical compound with the CAS Number: 4489-53-6. It has a molecular weight of 171.29 and its IUPAC name is 2-(4-isopropyl-1-piperazinyl)ethanamine .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of benzyl 4-oxopiperidine-l-carboxylate with 2-(4-isopropylpiperazin-l-yl)ethanamine in the presence of acetic acid and sodium tris(acetoxy)borohydride . Another method involves the reaction of 2-(2-fluoro-4-methoxyphenyl)-5,7-dimethoxy-quinazolin-4(3H)-one with this compound in the presence of lithium hexamethyldisilazane .


Molecular Structure Analysis

The molecular formula of this compound is C9H21N3 . The InChI key is AIGDWIXUUOVPGQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

In one reaction, this compound reacts with benzyl 4-oxopiperidine-l-carboxylate in the presence of acetic acid and sodium tris(acetoxy)borohydride to give benzyl 4-((2-(4-isopropylpiperazin-l-yl)ethyl)amino)piperidine-l-carboxylate . In another reaction, it reacts with 2-(2-fluoro-4-methoxyphenyl)-5,7-dimethoxy-quinazolin-4(3H)-one in the presence of lithium hexamethyldisilazane .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature and boiling point are not available from the search results .

Scientific Research Applications

Synthesis and Antimicrobial Potential

  • Synthesis of Novel Derivatives for Antimicrobial Applications : A study by Zaidi et al. (2021) focused on synthesizing novel derivatives of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons. These substances were characterized for their antimicrobial activities and some showed effectiveness comparable to or greater than conventional medicines.

HIV-1 Inhibition Research

  • Development of HIV-1 Attachment Inhibitors : Research by Regueiro-Ren et al. (2013) and Wang et al. (2009) explored the creation of HIV-1 attachment inhibitors targeting the viral envelope protein gp120. These studies involved synthesizing compounds with structures related to 2-(4-isopropylpiperazin-1-yl)ethanamine, showing promising in vitro potency and pharmacokinetic profiles.

DNA Binding and Cytotoxicity Studies

  • Copper Complexes for DNA Binding and Nuclease Activity : Kumar et al. (2012) conducted a study on Cu(II) complexes of ligands related to this compound, focusing on their DNA binding propensity, nuclease activity, and cytotoxic effects on cancer cell lines.

Agricultural Chemical Studies

  • Impact on Groundwater Quality : Kolpin (1997) investigated agricultural chemicals in groundwater, including compounds related to this compound, to determine the relationship between land use and concentrations of these chemicals in the environment.

Neuropeptide Y Antagonist Synthesis

  • Development of Obesity Treatment Agents : Iida et al. (2005) reported on the synthesis of a neuropeptide Y antagonist, relevant for obesity treatment, using a process that may involve compounds structurally similar to this compound.

Ecological Risk Assessment

  • Evaluation of Atrazine in Surface Waters : Solomon et al. (1996) conducted a risk assessment of atrazine in North American surface waters, providing insights into the environmental impact of related compounds.

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .

properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGDWIXUUOVPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406304
Record name 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4489-53-6
Record name 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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